High Enantiopurity via Chiral Resolution
The industrial availability of (R)-2-(Piperidin-2-yl)ethanol in high enantiomeric purity is a direct result of a specialized chemical resolution process. A patented method provides a procedure for resolving the racemic mixture of 2-piperidin-2-yl-ethanol into its constituent (R)- and (S)-enantiomers with high yield and high enantiomeric purity [1]. This technology overcomes the challenge of separating these simple but valuable chiral alcohols, ensuring that the (R)-enantiomer can be procured for stereospecific applications, unlike the racemate which may exhibit different or diminished activity.
| Evidence Dimension | Enantiomeric Purity and Process Yield |
|---|---|
| Target Compound Data | Obtainable in high enantiomeric purity via patented resolution process (specific quantitative data not provided in abstract) |
| Comparator Or Baseline | Racemic 2-piperidin-2-yl-ethanol (CAS 1484-84-0); S-Enantiomer (CAS 103639-57-2) |
| Quantified Difference | Patented process claims high yield and high enantiomeric purity relative to the starting racemate. |
| Conditions | Patent US-7786306-B2: Process for resolving chiral piperidine alcohols. |
Why This Matters
This demonstrates a validated, scalable method exists to produce the enantiomerically pure compound, providing a technical basis for its commercial availability and use in stereospecific applications.
- [1] Chen, F. X., Tamarez, M. M., & Xie, J. (2010). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent No. US-7786306-B2. Washington, DC: U.S. Patent and Trademark Office. View Source
